

# The history and development timeline of Avibactam

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the History and Development of Avibactam

**Avibactam** is a pivotal, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Developed to counteract the escalating threat of antibiotic resistance, **Avibactam** restores the efficacy of  $\beta$ -lactam antibiotics by inhibiting a wide spectrum of  $\beta$ -lactamase enzymes. This guide provides a comprehensive overview of its history, mechanism of action, key experimental data, and development timeline for researchers, scientists, and drug development professionals.

## **History and Development Timeline**

**Avibactam** was jointly developed by Actavis (now Teva Pharmaceutical Industries) and AstraZeneca.[3] Its development was a direct response to the growing prevalence of Gramnegative bacteria producing  $\beta$ -lactamase enzymes, which confer resistance to many cephalosporin antibiotics.[3]

Key Development Milestones:

Preclinical Development: Early research identified Avibactam, a member of the diazabicyclooctanes (DBOs) class, as a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2][4] Its unique, covalent, and reversible mechanism of inhibition set it apart from earlier β-lactamase inhibitors like clavulanic acid and tazobactam. [1][2][5]

#### Foundational & Exploratory





- Clinical Trials: **Avibactam** entered Phase II and III clinical trials in combination with β-lactam antibiotics, primarily ceftazidime and ceftaroline.[4] These trials demonstrated its efficacy and safety in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[5][6] For instance, a Phase II trial for cUTI showed that ceftazidime-**avibactam** had comparable microbiological success rates to imipenem-cilastatin (70.5% and 71.4%, respectively).[5] Similarly, in a Phase II study for cIAI, ceftazidime-**avibactam** plus metronidazole had clinical success rates comparable to meropenem (91.2% and 93.4%, respectively).[5]
- Initial FDA Approval (2015): The combination of ceftazidime and Avibactam, branded as
  Avycaz, received its first FDA approval on February 25, 2015.[3][6][7] This approval was for
  the treatment of cUTI, including pyelonephritis, and cIAI (in combination with metronidazole)
  in adults.[3][6] The approval was granted under the Qualified Infectious Disease Product
  (QIDP) designation, which provided for priority review.[6]
- Label Expansion for Pneumonia (2018): In February 2018, the FDA approved Avycaz for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults.[8][9]
- Pediatric Approval (2019): In March 2019, the FDA expanded the label for ceftazidimeavibactam to include pediatric patients aged 3 months and older for cUTI and cIAI.[9]
- Combination with Aztreonam: Avibactam has also been developed in combination with aztreonam to target metallo-β-lactamase (MBL)-producing bacteria. Positive results from Phase 3 trials (REVISIT and ASSEMBLE) for this combination were announced in June 2023.[10] The combination of aztreonam and Avibactam, under the brand name Emblaveo, was approved by the FDA on February 7, 2025, for treating complicated intra-abdominal infections in patients 18 years and older with limited treatment options.[11]

## **Mechanism of Action**

**Avibactam** works by inhibiting  $\beta$ -lactamase enzymes, which bacteria produce to hydrolyze and inactivate  $\beta$ -lactam antibiotics. Unlike traditional  $\beta$ -lactamase inhibitors, **Avibactam** does not have a  $\beta$ -lactam core.[1] Its mechanism is a unique covalent but reversible process.

#### Foundational & Exploratory





- Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl group of Avibactam's urea moiety. This leads to the opening of Avibactam's diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1]
   [5]
- Inhibition: This covalent bond effectively sequesters the  $\beta$ -lactamase, preventing it from degrading the partner  $\beta$ -lactam antibiotic (e.g., ceftazidime).[5][12]
- Reversibility (Recyclization): The reaction is slowly reversible. Instead of hydrolysis, which
  would consume the inhibitor, the **Avibactam** ring can reform (recyclize), releasing the intact
  inhibitor and the active enzyme.[1][2] However, this deacylation process is significantly
  slower than the initial acylation, ensuring potent inhibition. For the TEM-1 enzyme, the
  deacylation half-life for the **avibactam**-enzyme complex was measured at 7 days, compared
  to just 7 minutes for clavulanic acid.[4][5]

This mechanism allows **Avibactam** to protect the  $\beta$ -lactam antibiotic, which can then bind to penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial cell death.[12]





Click to download full resolution via product page

Mechanism of Action for Avibactam and Partner Antibiotic.



### **Quantitative Data from Key Studies**

The efficacy of **Avibactam** is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentrations (MICs) of partner antibiotics against resistant bacterial strains.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

| Bacterial Species     | Ceftazidime MIC90 (µg/mL) | Ceftazidime-Avibactam (4<br>µg/mL) MIC90 (µg/mL) |
|-----------------------|---------------------------|--------------------------------------------------|
| Escherichia coli      | >128                      | 1                                                |
| Klebsiella pneumoniae | >128                      | 2                                                |
| Enterobacter cloacae  | >128                      | 1                                                |
| Proteus mirabilis     | 16                        | 0.5                                              |

Data adapted from various in vitro studies. MIC90 represents the concentration required to inhibit 90% of isolates.[13][14]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Resistance Profile    | Ceftazidime MIC90 (μg/mL) | Ceftazidime-Avibactam (4<br>µg/mL) MIC90 (µg/mL) |
|-----------------------|---------------------------|--------------------------------------------------|
| All Isolates          | 64                        | 16                                               |
| Ceftazidime-Resistant | >128                      | 32                                               |

Data adapted from various in vitro studies. Note: The effect on P. aeruginosa can be more variable due to other resistance mechanisms like efflux pumps.[14]

# Experimental Protocols Antimicrobial Susceptibility Testing

A fundamental experiment in the development of **Avibactam** was the determination of its effect on the MIC of partner  $\beta$ -lactams.



Protocol: Broth Microdilution Method (as per CLSI guidelines)[1]

- Preparation of Bacterial Inoculum:
  - Isolate and grow bacterial colonies on appropriate agar plates overnight.
  - Prepare a bacterial suspension in a saline or broth solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Antibiotic Plates:
  - Use 96-well microtiter plates.
  - Prepare serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in cationadjusted Mueller-Hinton broth.
  - To each well, add Avibactam to a fixed concentration (typically 4 μg/mL).[1][14]
  - Include control wells: a growth control (no antibiotic) and a sterility control (no bacteria).
- Inoculation and Incubation:
  - Inoculate each well with the prepared bacterial suspension.
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation:
  - $\circ$  The MIC is determined as the lowest concentration of the  $\beta$ -lactam antibiotic that completely inhibits visible bacterial growth.
  - The results are compared to established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[1]





Click to download full resolution via product page

Workflow for MIC Determination via Broth Microdilution.

# In Vivo Efficacy Studies

Animal models were crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets of **Avibactam**.

Protocol: Neutropenic Mouse Thigh Infection Model[15]



- Inducing Neutropenia: Mice are rendered neutropenic by injecting them with cyclophosphamide on days -4 and -1 before infection. This mimics the immunocompromised state of some patients.
- Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of a β-lactam-resistant bacterial strain (e.g., P. aeruginosa).
- Treatment: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice
  receive different fractionated doses of **Avibactam** (e.g., the same total daily dose given
  every 2 hours vs. every 8 hours) in combination with a fixed dosing schedule of the partner
  antibiotic (e.g., ceftazidime).[15]
- Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are homogenized. The bacterial load (CFU/thigh) is quantified by plating serial dilutions.
- Analysis: The change in bacterial load (log10 CFU) is correlated with various PK/PD indices for Avibactam, such as the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > Ct). This helps determine the optimal dosing strategy to achieve bacterial killing.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Avibactam Wikipedia [en.wikipedia.org]
- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]

#### Foundational & Exploratory





- 7. Avibactam | C7H11N3O6S | CID 9835049 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Avycaz (avibactam and ceftazidime) FDA Approval History Drugs.com [drugs.com]
- 9. contagionlive.com [contagionlive.com]
- 10. Phase 3 Studies of Pfizer's Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Pfizer [pfizer.com]
- 11. drugs.com [drugs.com]
- 12. nbinno.com [nbinno.com]
- 13. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime—avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avibactam Pharmacokinetic/Pharmacodynamic Targets PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The history and development timeline of Avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#the-history-and-development-timeline-of-avibactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com